Biotin-PEG4-Amide-C6-Azide
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Overview
Description
Biotin-PEG4-Amide-C6-Azide is a versatile compound that combines biotin, polyethylene glycol (PEG), an amide bond, and an azide group. This compound is widely used in biochemical and biomedical research due to its ability to undergo click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Mechanism of Action
Target of Action
Biotin-PEG4-Amide-C6-Azide is a click chemistry reagent . It contains an Azide group that can react with molecules containing Alkyne groups . Therefore, the primary targets of this compound are molecules with Alkyne groups.
Mode of Action
This compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Pharmacokinetics
As a peg-based protac linker , it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage . This linkage can be used for various purposes, such as protein labeling, antibody modification, and DNA synthesis .
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . The compound should be stored at ≤-20°C and kept dry to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-Amide-C6-Azide plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based PROTAC linker, is instrumental in this process .
Cellular Effects
The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is linked to its role in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage , which is crucial for the formation of PROTACs .
Temporal Effects in Laboratory Settings
Its stability and degradation would be crucial factors to consider in the synthesis of PROTACs .
Dosage Effects in Animal Models
Given its role in the synthesis of PROTACs , the dosage would likely influence the efficacy of the resulting PROTACs.
Metabolic Pathways
Given its role in the synthesis of PROTACs , it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
Given its role in the synthesis of PROTACs , it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .
Subcellular Localization
Given its role in the synthesis of PROTACs , it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-Amide-C6-Azide is synthesized through a multi-step process that involves the conjugation of biotin with PEG, followed by the introduction of an amide bond and an azide group. The synthesis typically starts with the activation of biotin, which is then reacted with PEG to form a biotin-PEG conjugate. The amide bond is introduced through a coupling reaction with an appropriate amine, and the azide group is added via a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-Amide-C6-Azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a copper catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole linkage
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate, in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can proceed under mild conditions, making it suitable for biological applications
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for further functionalization or detection .
Scientific Research Applications
Biotin-PEG4-Amide-C6-Azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates
Biology: Employed in protein labeling, antibody modification, and DNA synthesis due to its ability to form stable conjugates with various biomolecules
Medicine: Utilized in drug delivery systems and diagnostic assays, particularly for the targeted delivery of therapeutic agents and the detection of specific biomolecules
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological molecules
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-Amine-C6-Azide: Similar structure but with an amine group instead of an amide bond.
Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin): Another azide-activated biotinylation reagent used for similar applications
Uniqueness
Biotin-PEG4-Amide-C6-Azide is unique due to its combination of biotin, PEG, amide bond, and azide group, which provides enhanced solubility, stability, and reactivity compared to other similar compounds. Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications in research and industry .
Biological Activity
Biotin-PEG4-Amide-C6-Azide is a specialized compound utilized primarily as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins. This article provides an in-depth examination of its biological activity, including its chemical properties, mechanisms of action, and applications in research.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1006592-62-6 |
Molecular Formula | C27H49N7O7S |
Molecular Weight | 615.79 g/mol |
Purity | 98.37% |
Solubility | ≥ 2.5 mg/mL (DMSO) |
This compound features a polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility, making it suitable for various biological applications. The azide group enables it to participate in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
The primary mechanism by which this compound exerts its biological activity is through its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker:
- Ligand for Target Protein : This component binds to the protein intended for degradation.
- Ligand for E3 Ubiquitin Ligase : This part recruits the ubiquitin-proteasome system, facilitating the tagging of the target protein for degradation.
The use of this compound in PROTACs allows for effective degradation of specific proteins, offering a promising approach in targeted therapy, particularly in cancer treatment .
Applications in Research
This compound is employed in various research contexts, including:
- Targeted Protein Degradation : Its ability to form stable linkages with target proteins makes it valuable in studies aimed at understanding protein function and regulation.
- Labeling and Imaging : The biotin component allows for easy detection and purification of proteins via streptavidin-based methods.
- Cell Surface Glycoprotein Studies : It can be used to label glycoproteins on cell surfaces, facilitating studies on cell signaling and interactions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Targeted Therapy Development : In one study, researchers utilized this compound to synthesize PROTACs that effectively degraded specific oncogenic proteins in cancer cells, demonstrating significant reductions in cell viability .
- Bioorthogonal Labeling : Another investigation showed that using this compound allowed for efficient labeling of sialoglycoproteins in human colon cancer cell lines, providing insights into glycan processing and cellular interactions .
- Mechanistic Studies : A study focused on the binding affinities of various ligands demonstrated that PROTACs incorporating this compound exhibited enhanced specificity and efficacy compared to traditional small molecule inhibitors .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHUTMCBPLPBZ-FXSPECFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N7O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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